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Abstract
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme

that plays a critical role in cyclic nucleotide signaling. This document provides a comprehensive

overview of the discovery, mechanism of action, and preclinical development of PF-06815189.

It details the innovative use of late-stage microsomal oxidation to overcome drug-drug

interaction liabilities of a lead compound, leading to the identification of PF-06815189. This

guide includes a compilation of key in vitro and in vivo data, detailed experimental protocols,

and visualizations of the relevant signaling pathways and experimental workflows to serve as a

technical resource for researchers in the field of drug discovery and development.

Introduction
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic

adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The

activity of PDE2A is allosterically activated by cGMP, which increases the rate of cAMP

hydrolysis.[2] This positions PDE2A as a key regulator in the crosstalk between cAMP and

cGMP signaling pathways.[1][2] Inhibition of PDE2A has been explored as a therapeutic

strategy for a variety of central nervous system disorders, including cognitive impairments and

psychosis, by potentiating cyclic nucleotide signaling in the brain.[3][4]
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The development of PDE2A inhibitors has been challenged by the need for high potency,

selectivity over other PDE families, and favorable pharmacokinetic properties, including

minimal risk of drug-drug interactions (DDIs). This guide focuses on PF-06815189, a novel

PDE2A inhibitor developed by Pfizer, which emerged from a lead optimization program that

successfully addressed DDI risks through a late-stage functionalization strategy.[5][6][7]

Discovery of PF-06815189
The discovery of PF-06815189 stemmed from the optimization of a potent triazinone lead

compound (compound 1). While compound 1 demonstrated high affinity for PDE2A, it also

exhibited significant metabolism by cytochrome P450 (CYP) enzymes, posing a high risk for

clinical drug-drug interactions.[5][7] To mitigate this liability, a late-stage oxidation strategy

using liver microsomes was employed to introduce polarity and reduce CYP metabolism.[5][7]

Incubation of the lead compound with non-human primate (NHP) liver microsomes led to the

identification of several hydroxylated metabolites. One of these metabolites, PF-06815189
(compound 2), which features a hydroxymethyl group, retained the high potency of the parent

compound while demonstrating a significantly improved metabolic profile.[5][7]

Chemical Synthesis
Following its identification, a scalable chemical synthesis for PF-06815189 was developed. The

synthesis involved a multi-step process culminating in the introduction of the key hydroxymethyl

group.[5]

Mechanism of Action and Signaling Pathway
PF-06815189 exerts its pharmacological effect by directly inhibiting the catalytic activity of the

PDE2A enzyme. By blocking PDE2A, PF-06815189 prevents the breakdown of cAMP and

cGMP, leading to an accumulation of these second messengers within the cell. The cGMP-

dependent activation of PDE2A's cAMP hydrolytic activity means that in the presence of a

PDE2A inhibitor, cGMP can no longer stimulate the degradation of cAMP. This results in a

potentiation of both cGMP and, indirectly, cAMP signaling pathways.

// Edges NO -> sGC [label="Activates"]; Receptor -> AC [label="Activates"]; sGC -> cGMP

[label="Synthesizes"]; AC -> cAMP [label="Synthesizes"]; cGMP -> PDE2A

[label="Allosterically\nActivates", style=dashed]; cAMP -> PDE2A; PDE2A -> cGMP
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[label="Hydrolyzes", dir=back]; PDE2A -> cAMP [label="Hydrolyzes", dir=back]; PF06815189 -

> PDE2A [label="Inhibits", arrowhead=tee]; cGMP -> PKG [label="Activates"]; cAMP -> PKA

[label="Activates"]; PKG -> Cellular_Response; PKA -> Cellular_Response; } .dot Caption:

PDE2A Signaling Pathway and Inhibition by PF-06815189.

Quantitative Data
The following tables summarize the key quantitative data for PF-06815189 and its lead

compound precursor.

Table 1: In Vitro Potency and Physicochemical
Properties

Compound PDE2A IC50 (nM) CLogP TPSA (Å²)

Lead Compound (1) 0.6 3.1 86

PF-06815189 (2) 0.4 2.2 106

Data sourced from

Stepan et al., 2018.[5]

[7]

Table 2: In Vitro Metabolic Stability
Compound

Human Liver Microsomal Clearance
(µL/min/mg)

Lead Compound (1) 134

PF-06815189 (2) 22

Data sourced from Stepan et al., 2018.[5][7]

Table 3: In Vivo Pharmacokinetics in Preclinical Species
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Species
CLp
(mL/min/kg)

Vdss (L/kg) t1/2 (h) F (%) % Urine

Rat 18 1.3 1.1 100 52

Dog 1.3 0.4 4.8 79 48

NHP 4.0 0.8 3.6 61 26

CLp: Plasma

Clearance;

Vdss: Volume

of Distribution

at Steady

State; t1/2:

Half-life; F:

Bioavailability

. Data

sourced from

Stepan et al.,

2018.[6]

Experimental Protocols
Late-Stage Microsomal Oxidation
The lead compound 1 was incubated at 37°C in a phosphate buffer (pH 7.4) containing non-

human primate liver microsomes and the NADPH-regenerating system (NRS) co-factor. The

reaction was monitored over time, and the formation of metabolites was analyzed by liquid

chromatography-mass spectrometry (LC-MS). The hydroxylated metabolite, PF-06815189, was

isolated and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy.[5][7]
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PDE2A Enzyme Inhibition Assay
The inhibitory activity of PF-06815189 against human PDE2A was determined using a standard

in vitro phosphodiesterase assay. The assay measures the conversion of a fluorescently

labeled cAMP or cGMP substrate to its corresponding monophosphate by the PDE2A enzyme.

The IC50 value was calculated from the concentration-response curve of the inhibitor.

In Vitro Metabolic Stability Assay
The metabolic stability of PF-06815189 was assessed by incubating the compound with human

liver microsomes in the presence of NADPH. The disappearance of the parent compound over

time was monitored by LC-MS, and the in vitro half-life and intrinsic clearance were calculated.

In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters of PF-06815189 were determined in rat, dog, and non-human

primate. The compound was administered intravenously and orally to assess clearance,

volume of distribution, half-life, and oral bioavailability. Plasma concentrations of PF-06815189
were measured at various time points using LC-MS/MS. Urine was also collected to determine

the extent of renal clearance.[6]

Conclusion
The discovery and development of PF-06815189 exemplifies a successful application of late-

stage functionalization to address a critical drug metabolism liability. By employing microsomal

oxidation, a metabolite was identified that retained high potency for PDE2A while exhibiting

significantly improved pharmacokinetic properties and a reduced risk of drug-drug interactions.

The favorable preclinical profile of PF-06815189 makes it a valuable tool for further

investigating the therapeutic potential of PDE2A inhibition and a promising candidate for clinical

development. This technical guide provides a comprehensive resource for researchers

interested in the science and strategy behind the development of this novel PDE2A inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.748798/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.748798/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8523859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8523859/
https://discovery.researcher.life/article/structure-guided-design-and-procognitive-assessment-of-a-potent-and-selective-phosphodiesterase-2a-inhibitor/0c9ab9245f363aaf952bb6bf0b5e09ca
https://www.researchgate.net/publication/317322898_Application_of_Structure-Based_Design_and_Parallel_Chemistry_to_Identify_a_Potent_Selective_and_Brain_Penetrant_Phosphodiesterase_2A_Inhibitor
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.7b00343
https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00343
https://pubs.acs.org/doi/pdf/10.1021/acsmedchemlett.7b00343
https://www.benchchem.com/product/b15573014#pf-06815189-discovery-and-development
https://www.benchchem.com/product/b15573014#pf-06815189-discovery-and-development
https://www.benchchem.com/product/b15573014#pf-06815189-discovery-and-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573014?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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